日没黄レーキ

概要

説明

Food Yellow 3:1 is an organic compound widely used as a yellow pigment in various industrial applications. It is known for its bright yellow color, good transparency, and solvent resistance. This pigment is commonly used in rubber, plastics, high-grade inks, and paints .

科学的研究の応用

Food Yellow 3:1 has a wide range of scientific research applications:

Chemistry: It is used as a standard pigment in various chemical analyses and studies.

Biology: The pigment is used in biological staining techniques to highlight specific structures in cells and tissues.

Medicine: It is used in the development of diagnostic tools and imaging agents.

作用機序

Target of Action

Sunset Yellow Lake is primarily used for its aesthetic properties, enhancing the visual appeal of various products It can interact with proteins such as bovine serum albumin (bsa) and collagen .

Mode of Action

Sunset Yellow Lake’s mode of action is largely physical rather than biochemical. It imparts color to products due to its ability to absorb and reflect certain wavelengths of light . The exact color perceived can depend on factors such as pH .

Biochemical Pathways

Some studies suggest that it may have antioxidant activity, which could potentially influence oxidative stress pathways .

Pharmacokinetics

It is known to be water-soluble , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. More research would be needed to fully understand these aspects.

Result of Action

The primary result of Sunset Yellow Lake’s action is the imparting of an orange-red color to the products in which it is used . Some studies suggest that it may have antioxidant activity , but more research is needed to confirm these effects and understand their implications.

Action Environment

The action of Sunset Yellow Lake can be influenced by various environmental factors. For example, its color can vary depending on the pH of the solution it is in . Additionally, its solubility in water means that it could potentially be affected by the water content of the product or environment .

生化学分析

Biochemical Properties

Sunset Yellow Lake has been found to interact with proteins such as bovine serum albumin (BSA) and collagen . The nature of these interactions is biophysical, indicating that Sunset Yellow Lake may have a role in modulating the structure and function of these proteins. Detailed information about the specific enzymes, proteins, and other biomolecules that Sunset Yellow Lake interacts with is currently limited.

Cellular Effects

Sunset Yellow Lake has been associated with sensitivity reactions, hyperactivity, and a depressing effect on cellular immune responses These effects suggest that Sunset Yellow Lake can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Its ability to interact with proteins suggests that it may exert its effects at the molecular level through binding interactions with biomolecules

Temporal Effects in Laboratory Settings

The effects of Sunset Yellow Lake can change over time in laboratory settings. For instance, its thermal behavior has been studied, revealing that it possesses thermal stability up to 330°C . Additionally, Sunset Yellow Lake exhibits the phenomenon of birefringence on resulted crystallites by drying and crystallization at room temperature from aqueous solutions with concentrations of 1% and 5% .

準備方法

The preparation of Food Yellow 3:1 involves several synthetic routes. One common method includes the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 6-hydroxynaphthalene-2-sulfonic acid, and finally converting the product into an aluminum salt . The reaction conditions typically involve the use of nitrosyl sulfuric acid for diazotization and trisodium phosphate for pH adjustment .

化学反応の分析

Food Yellow 3:1 undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidation states of the pigment, affecting its color properties.

Reduction: Reduction reactions can alter the pigment’s structure, potentially leading to changes in its color and stability.

Substitution: Substitution reactions can occur at different positions on the aromatic rings, leading to the formation of various derivatives. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents.

類似化合物との比較

Food Yellow 3:1 can be compared with other similar compounds, such as:

C.I. Pigment Yellow 34: Known for its bright yellow color but has higher toxicity and environmental concerns.

C.I. Pigment Red 104: Another pigment with similar applications but different color properties.

C.I. Pigment Yellow 14: A light yellow pigment with good transparency and solvent resistance, used in similar applications. C.I.

生物活性

Introduction

Food Yellow 3:1, also known as Sunset Yellow FCF (C.I. 15985), is a synthetic dye commonly used in food, pharmaceuticals, and cosmetics. Its chemical structure includes a sulfonic acid group, which enhances its solubility and stability in various formulations. This article explores the biological activity of Food Yellow 3:1, focusing on its safety profile, potential health effects, and relevant research findings.

Food Yellow 3:1 is characterized by the following chemical properties:

- Molecular Formula : C_16H_14N_2Na_2O_7S_2

- CAS Number : 15790-07-5

- Appearance : Orange-yellow powder

- Solubility : Poorly soluble in water but can be dispersed in various media .

| Property | Value |

|---|---|

| Molecular Weight | 402.36 g/mol |

| Melting Point | Decomposes before melting |

| Density | Approximately 1.6 g/cm³ |

| pH | 6.0 - 8.0 |

Toxicological Studies

A series of toxicological studies have been conducted to evaluate the safety of Food Yellow 3:1. These studies include assessments of mutagenicity, carcinogenicity, and reproductive toxicity.

- Mutagenicity : In vitro studies using Escherichia coli cultures showed no mutagenic activity at concentrations up to 0.5 g/100 ml .

- Carcinogenicity : Long-term feeding studies in mice and rats indicated no significant increase in tumor formation associated with Food Yellow 3:1 consumption . The No Observed Adverse Effect Level (NOAEL) was determined to be 375 mg/kg body weight, with an Acceptable Daily Intake (ADI) established at 0–4 mg/kg body weight for humans .

- Reproductive Toxicity : Studies involving multigenerational reproduction in rats demonstrated no adverse effects on growth or survival rates when administered at various dietary levels .

Anti-inflammatory and Antioxidant Effects

Recent research has suggested that Food Yellow 3:1 may possess anti-inflammatory and antioxidant properties:

- Anti-inflammatory Activity : Studies indicated that Food Yellow 3:1 reduced pro-inflammatory cytokines such as IL-2 and TNFα in activated splenocytes, suggesting potential immunomodulatory effects .

- Antioxidant Defense Enhancement : In vitro experiments demonstrated that Food Yellow 3:1 enhances cellular antioxidant defenses, providing protection against oxidative stress .

Case Study 1: Long-term Exposure in Animal Models

A study evaluated the long-term effects of Food Yellow 3:1 on mice over a period of two years. Mice were fed diets containing varying concentrations of the dye (0.2% to 1.6%). Results showed no significant differences in body weight gain, organ weights, or hematological parameters compared to control groups .

Case Study 2: Human Exposure Assessment

A comprehensive assessment measured exposure levels of Food Yellow 3:1 in various food products consumed by children. The study found that average daily intake from processed foods remained well below the established ADI, indicating a low risk for adverse health effects from typical dietary exposure .

特性

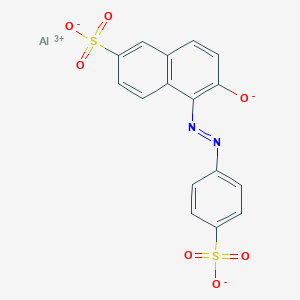

IUPAC Name |

aluminum;6-oxido-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O7S2.Al/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;/h1-9,19H,(H,20,21,22)(H,23,24,25);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVVMXXUKCHQFS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9AlN2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | C.I. Pigment Yellow 104 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15790-07-5 | |

| Record name | C.I. Food Yellow 3 Aluminum Lake | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015790075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Pigment Yellow 104 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium, 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was Sunset Yellow Lake chosen as a coating material for Aspirin and Azithromycin tablets in the presented research?

A: The research articles focus on the formulation and evaluation of delayed-release tablets, aiming for optimal drug release profiles. While both studies mention using a coating containing Sunset Yellow Lake [, ], they do not explicitly justify its selection. It's important to note that pharmaceutical coating choices involve multiple factors beyond color, such as stability, compatibility with other excipients, and potential impact on drug release. Further research specifically addressing the rationale for Sunset Yellow Lake in these formulations would be beneficial.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。